4,6-Dihydroxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-4,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-6-5(3-8-9-6)7(11)2-4/h1-3,10-11H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXMLWZQOXOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646152 | |
| Record name | 4-Hydroxy-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-73-0 | |
| Record name | 4-Hydroxy-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dihydroxy 1h Indazole and Its Derivatives
De Novo Synthesis Approaches to the 1H-Indazole Core
The formation of the bicyclic indazole structure can be achieved through various strategic bond formations, including intramolecular cyclizations and transition metal-catalyzed reactions.
Classical methods for indazole synthesis often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. One convenient method involves the cyclization of 2,6-dialkoxy (or dihydroxy) acetophenone hydrazones in the presence of polyphosphoric acid (PPA) to yield 4-alkoxy (or hydroxy)-1H-indazoles jlu.edu.cn. For the synthesis of 4,6-dihydroxy-1H-indazole, a plausible precursor would be the hydrazone of 2',4'-dihydroxyacetophenone.
Another established route is the reductive cyclization of o-nitro-ketoximes. For instance, 5,6-dimethoxy-3-methyl-1H-indazole can be prepared from 4',5'-dimethoxy-2'-nitroacetophenone oxime semanticscholar.org. By analogy, a 4,6-dimethoxy substituted precursor could be used to synthesize the corresponding dimethoxy-indazole, which can then be deprotected to yield the target dihydroxy compound.
Annulation strategies, such as the [3+2] cycloaddition between an aryne and a diazo compound, also provide a direct route to the 1H-indazole skeleton organic-chemistry.org. This approach allows for the construction of a wide range of substituted indazoles under mild conditions organic-chemistry.org.
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the efficient construction of heterocyclic cores. The synthesis of 1H-indazoles can be achieved via an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones nih.gov. This method represents a powerful tool for forming the crucial N-N bond of the pyrazole (B372694) ring.
Furthermore, palladium catalysis is instrumental in intramolecular N-arylation reactions of o-haloarylhydrazones, which are formed from the condensation of o-haloaryl aldehydes or ketones with hydrazines researchgate.net. These reactions provide a versatile pathway to N-1 substituted indazoles researchgate.netnih.gov. While these methods are general for indazole synthesis, they can be adapted for precursors bearing hydroxyl groups or protected hydroxyl groups (e.g., methoxy (B1213986) groups) at the 4- and 6-positions.
| Catalyst System | Substrate Type | Reaction Type | Reference |
| Palladium Catalyst | 2-Bromobenzaldehydes and Arylhydrazines | Intramolecular N-arylation | researchgate.net |
| Palladium(II) Acetate | Pyrazoles and Internal Alkynes | Oxidative Benzannulation | nih.gov |
| Palladium Catalyst | Aminohydrazones | Intramolecular C-H Amination | nih.gov |
A specific and effective multi-step synthesis has been developed for the analogous compound, 5,6-dihydroxy-1H-indazole, which can be adapted for the 4,6-dihydroxy isomer. This sequence begins with a commercially available dimethoxyacetophenone precursor. The key steps are:
Bromination: Introduction of a bromine atom at the ortho position to one of the methoxy groups and the acetyl group. This is typically achieved using bromine in a suitable solvent like chloroform researchgate.net.
Hydrazine Condensation: The resulting bromo-dimethoxyacetophenone is reacted with hydrazine monohydrate. This step involves the formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the bromine atom to form the pyrazole ring researchgate.net.
Boron Tribromide Cleavage: The final step is the deprotection of the methoxy groups to yield the free hydroxyl groups. Boron tribromide (BBr₃) in dichloromethane is a standard and effective reagent for cleaving aryl methyl ethers to afford the corresponding phenols researchgate.net.
This three-step sequence provides a reliable and scalable route to dihydroxy-indazole scaffolds researchgate.net.
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives. The regioselectivity of these functionalization reactions is a key consideration.
The indazole ring contains two nitrogen atoms (N-1 and N-2) that can be functionalized, typically through alkylation or acylation. The direct alkylation of an NH-indazole often results in a mixture of N-1 and N-2 substituted products nih.gov. However, high regioselectivity can be achieved by carefully choosing the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring nih.govbeilstein-journals.org.
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer beilstein-journals.org. The regioselectivity of N-alkylation is influenced by both steric and electronic effects nih.gov.
N-1 Selectivity: The use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product nih.govbeilstein-journals.org. This selectivity is particularly high for indazoles with electron-withdrawing groups at the C-3 position nih.gov.
N-2 Selectivity: Conversely, substituents at the C-7 position can sterically hinder the N-1 position, leading to preferential alkylation at N-2 nih.govbeilstein-journals.org. For instance, indazoles with nitro or ester groups at C-7 show excellent N-2 regioselectivity nih.gov. A novel method using triflic acid (TfOH) with diazo compounds has also been shown to be highly selective for the N-2 position rsc.org.
The choice of base and solvent system plays a critical role in controlling the ratio of N-1 to N-2 products, a principle that applies to the this compound scaffold.
| Reaction Condition | Major Product | Controlling Factors | Reference |
| NaH in THF | N-1 Alkyl Indazole | Favored for many substituted indazoles, especially with C-3 electron-withdrawing groups. | nih.gov |
| Cs₂CO₃ in DMF | N-1 Alkyl Indazole | Often used for N-1 functionalization. | nih.gov |
| TfOH, Diazo Compound | N-2 Alkyl Indazole | Highly regioselective metal-free catalysis system. | rsc.org |
| Alkyl Halide, Base | Mixture of N-1/N-2 | General outcome without specific directing groups or conditions. | nih.gov |
| C-7 Substituents | N-2 Alkyl Indazole | Steric hindrance at N-1 directs alkylation to N-2. | nih.govbeilstein-journals.org |
Functionalization of the carbon atoms of the indazole ring allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the scaffold.
C-3 Position: The C-3 position is a common site for functionalization. While direct C-H functionalization can be challenging, a common strategy involves initial halogenation (e.g., iodination or bromination) at the C-3 position chim.itmdpi.com. The resulting 3-haloindazole is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura mdpi.com, Negishi, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, and alkynyl groups chim.it. Direct C-3 arylation of 1H-indazoles can also be achieved using palladium catalysis in water mdpi.com.
C-5 Position: The C-5 position can be functionalized through electrophilic aromatic substitution reactions, although regioselectivity can be an issue depending on the existing substituents. For the 4,6-dihydroxy scaffold, the electronic nature of the hydroxyl groups will strongly influence the position of further substitution.
C-7 Position: The C-7 position can also be selectively functionalized. A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been reported. The resulting 7-bromoindazoles are excellent substrates for subsequent palladium-mediated Suzuki-Miyaura reactions, enabling the synthesis of a series of C-7 arylated indazoles nih.gov.
These functionalization strategies provide a robust toolbox for the synthesis of a diverse array of this compound derivatives for various applications.
Introduction of Diverse Chemical Moieties (e.g., via Suzuki Coupling, Schiff Base Formation)
The functionalization of the indazole core is crucial for modifying its chemical and biological properties. Techniques such as Suzuki coupling and Schiff base formation are pivotal for introducing a wide array of chemical groups onto the indazole scaffold.
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the indazole ring system. ijcrt.org This palladium-catalyzed reaction typically involves the coupling of an organohalide (such as a bromo- or iodo-indazole) with an organoboron compound, most commonly a boronic acid. ijcrt.orgmdpi.com
The reaction is generally performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). mdpi.comnih.gov This methodology has been successfully applied to synthesize a variety of N- and C-3 substituted 5-bromoindazoles, coupling them with entities like N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid to produce heteroaryl indazoles in good yields. mdpi.com The reaction demonstrates high functional group tolerance and can be performed under microwave irradiation to achieve high yields. nih.gov
For a substrate such as this compound, the presence of acidic phenolic hydroxyl groups would necessitate a protection strategy prior to Suzuki coupling. These groups can interfere with the catalytic cycle and the base used in the reaction. researchgate.netnih.gov Therefore, the hydroxyl groups are typically masked with protecting groups that are stable to the coupling conditions and can be removed selectively later in the synthetic sequence. uchicago.edujocpr.com Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl) or silyl ethers.
Schiff Base Formation
Schiff base formation is a chemical reaction that creates an imine by reacting a primary amine with an aldehyde or a ketone. jocpr.com This method is valuable for introducing diverse substituents to the indazole core through an imine (-C=N-) linkage. The synthesis involves a nucleophilic addition of the amine to the carbonyl compound, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine. jocpr.com
To apply this reaction to the this compound scaffold, a primary amino group must first be present on the indazole ring. For instance, derivatives like 6-aminoindazole can be reacted with various aromatic aldehydes to form the corresponding Schiff bases. jocpr.com The reaction conditions can be optimized, but it often proceeds efficiently in solvents like ethanol (B145695). jocpr.com The resulting indazole-clubbed Schiff bases are a significant class of compounds due to their wide range of pharmacological activities. jocpr.com
Green Chemistry Principles and Sustainable Synthetic Routes for Indazole Derivatives
Modern synthetic chemistry emphasizes the use of green chemistry principles to create more environmentally benign and efficient processes. These principles include reducing reaction times, increasing yields, minimizing waste, and using less hazardous substances. jchr.org
Microwave-assisted synthesis has emerged as a key green technology in the production of indazole derivatives. jchr.org This method utilizes dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating. jchr.org Compared to conventional heating methods, microwave-assisted reactions often result in significantly shorter reaction times, higher product yields, and a reduction in byproducts. jchr.orgnih.gov For example, indazole derivatives have been synthesized efficiently using microwave irradiation in environmentally friendly solvents like distilled water. jchr.org This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and waste. jchr.org
Other sustainable practices in indazole synthesis include the use of milder and low-cost catalysts. An eco-friendly method has been demonstrated for synthesizing 1H-indazole derivatives using ammonium chloride (NH₄Cl) as a mild acid catalyst in ethanol, which offers benefits such as high yields, short reaction times, and an easy work-up. samipubco.com One-pot, multi-component reactions are also a cornerstone of green synthesis, as they improve atom economy by combining several steps into a single procedure, thereby reducing the need for intermediate purification and minimizing solvent waste. rsc.orgorganic-chemistry.org These strategies represent a move towards more sustainable and efficient manufacturing of valuable indazole compounds.
Advanced Structural Characterization Techniques for 4,6 Dihydroxy 1h Indazole
Spectroscopic Analysis for Structural Elucidation
Structural elucidation of 4,6-Dihydroxy-1H-indazole is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques probe the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—within the molecule, generating a detailed map of its chemical structure. While specific experimental data for this compound is not widely published, the expected spectroscopic characteristics can be accurately predicted based on the extensive literature for the indazole core and related substituted derivatives nih.govresearchgate.netnih.gov.
NMR spectroscopy is indispensable for the structural analysis of this compound. By analyzing the chemical shifts, coupling constants, and correlations of different nuclei, a complete and unambiguous assignment of the molecule's protons and carbons can be achieved.
The ¹H NMR spectrum provides foundational information about the proton environment in a molecule. For this compound, the spectrum is expected to show signals corresponding to three distinct aromatic protons and three exchangeable protons (one from the indazole N-H and two from the hydroxyl groups).
The aromatic region would feature signals for H-3, H-5, and H-7. The H-3 proton on the pyrazole (B372694) ring typically appears as a singlet, or a narrowly split doublet due to a small long-range coupling, at a downfield chemical shift. The H-5 and H-7 protons on the benzene (B151609) ring would appear as doublets due to ortho-coupling to each other. The presence of two electron-donating hydroxyl groups at positions 4 and 6 would significantly shield the aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indazole chemicalbook.com.
The exchangeable protons (1-NH, 4-OH, and 6-OH) are expected to appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is capable of forming hydrogen bonds, these signals are typically observed at very downfield positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆. Note: These are predicted values based on known substituent effects on the indazole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1-NH | ~12.5 - 13.5 | br s | - |
| H-3 | ~7.8 - 8.0 | s | - |
| 4-OH | ~9.0 - 10.0 | br s | - |
| H-5 | ~6.3 - 6.5 | d | ~1.5 - 2.5 |
| 6-OH | ~9.0 - 10.0 | br s | - |
| H-7 | ~6.8 - 7.0 | d | ~1.5 - 2.5 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the symmetric structure of this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached functional groups. The C-4 and C-6 carbons, being directly bonded to electronegative oxygen atoms, would be heavily deshielded and appear far downfield. Conversely, the ortho and para carbons (C-3a, C-5, C-7, C-7a) would experience a shielding effect from the electron-donating hydroxyl groups researchgate.net.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between carbon types libretexts.orgfiveable.me.
A DEPT-90 experiment would show positive signals only for methine (CH) carbons, which in this case would be C-3, C-5, and C-7.
A DEPT-135 experiment displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, it would show positive signals for C-3, C-5, and C-7.
Quaternary carbons (C-3a, C-4, C-6, C-7a) are absent in both DEPT-90 and DEPT-135 spectra, allowing for their unambiguous identification by comparing the DEPT spectra with the standard broadband-decoupled ¹³C NMR spectrum chemistrysteps.comopenstax.org.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound in DMSO-d₆. Note: These are predicted values based on known substituent effects on the indazole ring system.
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C-3 | ~133 - 135 | + | + |
| C-3a | ~120 - 122 | No Signal | No Signal |
| C-4 | ~150 - 155 | No Signal | No Signal |
| C-5 | ~95 - 100 | + | + |
| C-6 | ~155 - 160 | No Signal | No Signal |
| C-7 | ~105 - 110 | + | + |
| C-7a | ~140 - 142 | No Signal | No Signal |
¹⁵N NMR is a highly sensitive probe for the electronic environment of nitrogen atoms and is particularly useful for studying azole heterocycles like indazole nih.gov. This technique can definitively confirm the 1H-indazole tautomeric form, as the chemical shifts of N-1 and N-2 are markedly different from those that would be expected for a 2H-indazole tautomer researchgate.netscilit.com. In the 1H-tautomer, the pyrrole-type nitrogen (N-1) is significantly more shielded (appears at a lower ppm value) than the pyridine-type nitrogen (N-2) nih.govscilit.com. The presence of electron-donating groups on the benzene ring is expected to cause a slight shielding of both nitrogen atoms compared to the parent indazole.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound. Note: Chemical shifts are referenced to nitromethane (B149229) and predicted based on data for related indazole derivatives.
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| N-1 | ~160 - 175 | Pyrrole-type (NH) |
| N-2 | ~240 - 255 | Pyridine-type (-N=) |
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei sdsu.eduemerypharma.com.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks sdsu.edu. For this compound, a key cross-peak would be observed between the aromatic protons H-5 and H-7, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to libretexts.org. It would show correlations between H-3/C-3, H-5/C-5, and H-7/C-7, allowing for the direct and unambiguous assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH) libretexts.org. HMBC is critical for assigning the quaternary carbons. Key expected correlations include:
H-3 correlating to C-3a and C-7a.
H-5 correlating to C-4, C-6, and C-7.
H-7 correlating to C-5, C-3a, and C-6.
The NH proton (H-1) correlating to C-3 and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding arrangement amazonaws.com. A NOESY spectrum could show a cross-peak between H-5 and the 4-OH proton, and between H-7 and the 6-OH proton, providing further confirmation of the substituent positions. A correlation between H-7 and the NH proton would also be expected.
Solution-state NMR provides information on molecules as they tumble freely in a solvent, whereas solid-state NMR, specifically Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, characterizes molecules in their crystalline, solid form nih.govnih.gov. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and solid-state NMR can readily distinguish them, as the subtle differences in crystal packing and intermolecular interactions (like hydrogen bonding) lead to different ¹³C and ¹⁵N chemical shifts researchgate.netmdpi.com.
For this compound, which has multiple hydrogen bond donors (NH, OH) and acceptors (N, OH), strong intermolecular hydrogen bonding is expected in the solid state. These interactions can cause significant differences in the observed chemical shifts compared to the solution state nih.gov. For example, the ¹³C signals of carbons involved in strong hydrogen bonding (C-4, C-6) may be shifted. CPMAS NMR is therefore a critical tool for characterizing the solid-state structure and identifying any potential polymorphic forms of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and fingerprint a molecule by probing its vibrational modes. The resulting spectrum is a unique signature of the molecule's structure.
In the IR spectrum of a dihydroxy-substituted indazole, characteristic absorption bands are expected. The O-H stretching vibrations of the hydroxyl groups typically appear as broad bands in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring is also expected in this region, often around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations usually give rise to bands in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ range, which is characteristic of the indazole core. The C-O stretching and O-H bending vibrations of the hydroxyl groups are expected in the 1000-1300 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds. For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring typically appear as strong bands around 1600 cm⁻¹.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| N-H | Stretching | 3100-3500 | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| C=C / C=N (ring) | Stretching | 1400-1650 (sharp) | Strong |
| C-O | Stretching | 1000-1300 | Medium |
| O-H | Bending | 1000-1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For this compound (molecular formula C₇H₆N₂O₂), the expected exact mass can be calculated. In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and N₂. High-resolution electron ionization mass spectrometry (HREI-MS) would allow for the precise determination of the masses of these fragments, aiding in their identification.
In electrospray ionization (ESI) mass spectrometry, commonly used with liquid chromatography, the protonated molecule [M+H]⁺ would be observed in positive ion mode, and the deprotonated molecule [M-H]⁻ would be seen in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing further structural information. For instance, the fragmentation of the [M+H]⁺ ion of an indazole derivative could involve cleavages within the pyrazole ring and loss of substituents.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass | Technique |
| [M]⁺ | C₇H₆N₂O₂ | 150.0429 | EI-MS, HREI-MS |
| [M+H]⁺ | C₇H₇N₂O₂ | 151.0508 | ESI-MS, HRMS |
| [M-H]⁻ | C₇H₅N₂O₂ | 149.0351 | ESI-MS, HRMS |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, X-ray crystallography would confirm the planar structure of the fused ring system and the positions of the hydroxyl groups. It would also reveal the details of the intermolecular hydrogen bonding network formed by the hydroxyl and N-H groups, which dictates the crystal packing. Studies on similar indazole derivatives have shown the formation of dimers and other hydrogen-bonded motifs in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.
For this compound, with the molecular formula C₇H₆N₂O₂, the theoretical elemental composition can be calculated as follows:
Table 3: Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 7 | 84.077 | 56.00% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.03% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.67% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 21.31% |
| Total | 150.137 | 100.00% |
Experimental values obtained from elemental analysis that are within ±0.4% of these theoretical values are generally considered to confirm the elemental composition of the synthesized compound.
Chiral Separation and Enantiomeric Purity Assessment Methods for Asymmetric Derivatives
This compound itself is an achiral molecule. However, if it is derivatized in a way that introduces a stereocenter, the resulting enantiomers will need to be separated and their enantiomeric purity assessed. Chiral separation is crucial in pharmaceutical sciences as enantiomers of a chiral drug can have different pharmacological activities and toxicities.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers. The choice of CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including those with heterocyclic cores. The separation can be performed in either normal-phase or reversed-phase mode.
Once a separation method is developed, it can be used to determine the enantiomeric purity of a sample. This is typically expressed as enantiomeric excess (ee), which is a measure of the difference in the amounts of the two enantiomers. The ee is calculated from the peak areas of the two enantiomers in the chromatogram.
Other techniques for chiral analysis include capillary electrophoresis (CE) with a chiral selector added to the running buffer and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Computational and Theoretical Investigations of 4,6 Dihydroxy 1h Indazole
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are essential for understanding the intrinsic properties of molecules like 4,6-dihydroxy-1H-indazole. These computational methods provide insights into the electronic structure, reactivity, and stability of the molecule, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov DFT calculations are widely employed to determine various ground-state properties, including optimized molecular geometry, total energy, and the distribution of electron density. researchgate.netnih.gov
For indazole derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to provide a sound basis for experimental observations. nih.govresearchgate.netacs.org These calculations help in optimizing the molecular structure to find its most stable conformation (the lowest energy state). From this optimized geometry, numerous electronic properties can be derived to predict the molecule's behavior.
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. lumenlearning.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.netdergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability. nih.gov For various indazole derivatives, the HOMO and LUMO distributions often span almost the entire molecule. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | -6.12522 | -2.65032 | 3.4749 | nih.gov |
| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -5.51394 | -1.07163 | 4.44231 | nih.gov |
| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -5.88654 | -0.81999 | 5.06655 | nih.gov |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov It is mapped onto the molecule's electron density surface, illustrating the net electrostatic effect of the molecule's nuclei and electrons. researcher.life The ESP surface helps to visualize regions that are electron-rich or electron-poor. researchgate.net
Typically, ESP surfaces are color-coded:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Denotes regions of neutral or near-zero potential.
For this compound, the ESP surface would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the pyrazole (B372694) ring, identifying them as key sites for electrophilic interaction and hydrogen bonding. nih.gov Positive potential (blue) would likely be concentrated on the hydrogen atoms of the hydroxyl and N-H groups.
Tautomerism and Isomerism in the this compound System
Indazole and its derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. jmchemsci.commdpi.com This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. jmchemsci.comresearchgate.net
In the vast majority of cases, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.govjmchemsci.comresearchgate.net The greater stability of the 1H form is attributed to its "benzenoid" electronic structure, which preserves the aromaticity of the fused benzene (B151609) ring. researchgate.net In contrast, the 2H-tautomer has a "quinonoid" structure, which is generally higher in energy. researchgate.net
Computational studies on unsubstituted indazole have quantified this energy difference. Calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net Similar energy differences have been found in both the gas phase (14.5 kJ·mol⁻¹) and in aqueous environments (15.9 kJ·mol⁻¹). nih.gov While substituents on the indazole ring can influence the precise energy difference, the 1H form typically remains the predominant tautomer. mdpi.com
Table 3: General Relative Stabilities of Unsubstituted Indazole Tautomers
| Tautomer | Common Name | Relative Energy (kJ·mol⁻¹) | Relative Stability |
|---|---|---|---|
| 1H-Indazole | Benzenoid form | 0.0 (Reference) | More Stable |
| 2H-Indazole | Quinoid form | ~ +15 | Less Stable |
The equilibrium between tautomers can be significantly influenced by the surrounding solvent. nih.govmdpi.com Solvents can differentially stabilize tautomers based on their polarity, hydrogen bonding capability, and other intermolecular forces. mdpi.comnih.gov Generally, polar solvents tend to stabilize the more polar tautomer to a greater extent. jlu.edu.cn
For indazole systems, the solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov In the case of this compound, protic solvents like water or ethanol (B145695) could form strong hydrogen bonds with the hydroxyl groups and the N-H group, potentially altering the energy balance between the 1H and 2H forms. Apolar solvents would have a lesser effect on the equilibrium. While the 1H form is generally more stable, specific solvent interactions, particularly in polar or hydrogen-bonding solvents, can shift the equilibrium by stabilizing one tautomer over the other. nih.gov The dipole moment of each tautomer is a key factor; the tautomer with the larger dipole moment is often favored in more polar solvents. mdpi.com
Table 4: Expected Influence of Solvent Polarity on Tautomeric Equilibrium
| Solvent Type | Dielectric Constant | Expected Effect on Equilibrium |
|---|---|---|
| Nonpolar (e.g., Hexane) | Low | Minimal effect; equilibrium favors the intrinsically most stable tautomer (1H). |
| Polar Aprotic (e.g., DMSO) | High | Stabilizes the tautomer with the larger dipole moment. Can favor either 1H or 2H depending on the specific system. nih.gov |
| Polar Protic (e.g., Water, Ethanol) | High | Strong stabilization through hydrogen bonding, which can significantly shift the equilibrium. nih.gov |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their dynamic behavior and flexibility over time. For this compound, MD simulations can elucidate the accessible conformations, the transitions between them, and the influence of the solvent environment on its three-dimensional structure. These simulations model the molecule as a collection of atoms interacting through a defined force field, solving Newton's equations of motion to trace the trajectory of each atom over a specified period.
The primary goal of applying MD simulations to this compound is to map its potential energy surface. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. By analyzing the trajectories, researchers can determine key structural parameters such as dihedral angles, bond lengths, and the orientation of the hydroxyl groups. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. Accelerated ab initio MD (A-AIMD) is a specific technique that can be employed to efficiently explore the conformational space and obtain accurate free energy statistics, even for relatively stable molecules. nih.gov
Analysis of MD simulation data often involves metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to understand its compactness. ijsrset.comnih.gov For this compound, this analysis would reveal the rotational freedom of the hydroxyl groups and the planarity of the bicyclic indazole core. The resulting conformational ensemble provides a more realistic representation of the molecule's state in solution compared to a single, static structure.
Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Typical Information Gained |
| RMSD | Measures the average distance between the atoms of superimposed protein-ligand snapshots. | Provides insights into the stability of the ligand within a binding site over the simulation time. |
| RMSF | Indicates the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule, such as the hydroxyl groups. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the overall compactness and folding of the molecule during the simulation. |
| Dihedral Angle Analysis | Tracks the torsion angles, particularly around the C-O bonds of the hydroxyl groups. | Reveals the preferred orientations and rotational freedom of the substituent groups. |
| Hydrogen Bond Analysis | Monitors the formation and breaking of intramolecular and intermolecular hydrogen bonds. | Elucidates the role of the hydroxyl groups in stabilizing conformations and interacting with solvent molecules. |
Computational Spectroscopic Parameter Prediction (e.g., GIAO NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of novel compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. mdpi.com This technique, typically employed with Density Functional Theory (DFT) methods like B3LYP or mPW1PW91, accounts for the magnetic field dependence of the atomic orbitals, leading to accurate predictions of chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei. mdpi.com
The process involves first optimizing the geometry of the this compound molecule at a chosen level of theory. Following this, the GIAO NMR calculation is performed on the optimized structure. mdpi.com The results are then scaled and referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts that can be directly compared with experimental data. These calculations are sensitive to the molecular conformation, and therefore, it is often necessary to compute shifts for several low-energy conformers (identified through methods like MD simulations) and average them based on their Boltzmann populations. uni-muenchen.de The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. mdpi.com
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 12.50 | - |
| 2 (N) | - | - |
| 3 (C-H) | 7.80 | 135.0 |
| 3a (C) | - | 115.5 |
| 4 (C-OH) | - | 155.0 |
| 4 (O-H) | 9.50 | - |
| 5 (C-H) | 6.20 | 98.0 |
| 6 (C-OH) | - | 158.0 |
| 6 (O-H) | 9.30 | - |
| 7 (C-H) | 6.70 | 105.0 |
| 7a (C) | - | 140.0 |
Note: These values are illustrative and would depend on the specific computational level of theory and solvent model used.
Thermochemical Properties and Enthalpy of Formation Calculations
The determination of thermochemical properties, such as the enthalpy of formation (ΔfH°), is fundamental to understanding the energetic stability of a compound. For this compound, these values can be determined through both experimental and computational approaches. Experimentally, the standard molar enthalpy of formation in the condensed phase can be derived from the enthalpy of combustion, measured using techniques like static-bomb calorimetry. dntb.gov.uadntb.gov.ua The enthalpy of sublimation can then be measured, for instance by Calvet microcalorimetry, to derive the gas-phase enthalpy of formation. researchgate.net
Computationally, high-level ab initio molecular orbital calculations provide a reliable route to these properties. researchgate.net Methods such as G3(MP2)//B3LYP or coupled-cluster approaches (e.g., CCSD(T)) are often used to calculate the gas-phase enthalpy of formation with high accuracy. researchgate.netnih.gov These calculations typically involve determining the total atomization energy of the molecule, which is then combined with the known enthalpies of formation of the constituent atoms in their standard states to yield the compound's enthalpy of formation. Comparing the computed values with experimental results for related indazole derivatives helps to validate the computational methods and provides confidence in the predicted stability of this compound. researchgate.net
Table 3: Comparison of Experimental and Computational Methods for Determining Enthalpy of Formation
| Method | Phase | Description | Application to this compound |
| Static Bomb Calorimetry | Condensed | Measures the heat of combustion of the solid compound. The enthalpy of formation is then derived using Hess's law. | Would provide the standard molar enthalpy of formation in the solid state (ΔfH°(cr)). |
| Calvet Microcalorimetry / Thermogravimetry | Gas | Measures the enthalpy of sublimation (ΔsubH°) or vaporization. | Used to convert the condensed-phase enthalpy of formation to the gas-phase value (ΔfH°(g)). |
| Ab Initio Calculations (e.g., G3, CCSD(T)) | Gas | Calculates the total electronic energy of the molecule. The gas-phase enthalpy of formation is derived from atomization energies. | Provides a theoretical estimate of ΔfH°(g) to compare with experimental data or to use when experiments are unavailable. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. eurekaselect.com For indazole derivatives, which are known to possess a wide range of biological activities, QSAR is a crucial tool in medicinal chemistry for understanding the structural features required for a specific therapeutic effect and for designing new, more potent analogues. nih.govnih.gov
A typical QSAR study on indazole derivatives begins with a dataset of compounds with experimentally measured biological activities. aboutscience.eu For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov Mathematical models are then developed to establish a relationship between these descriptors and the observed activity. A common technique is the genetic algorithm coupled with multiple linear regression (GA-MLR), which selects the most relevant descriptors to build a predictive linear model. aboutscience.eu
The resulting QSAR model is rigorously validated using statistical metrics and external test sets to ensure its predictive power. aboutscience.eu The model can then be used to predict the activity of new, unsynthesized indazole derivatives. The steric and electrostatic maps generated from 3D-QSAR studies can provide a structural framework for designing new inhibitors by highlighting regions where modifications are likely to enhance or diminish activity. nih.gov For instance, QSAR studies on indazole estrogens have shown that substitution at the 3rd position of the indazole nucleus is decisive for selectivity. eurekaselect.com
Table 4: Key Steps and Components in a QSAR Study of Indazole Derivatives
| Step | Description | Example Descriptors/Methods |
| 1. Dataset Selection | A set of indazole analogues with a range of measured biological activities (e.g., IC₅₀ values) is compiled. | A series of indazole derivatives tested as HIF-1α inhibitors. nih.gov |
| 2. Descriptor Calculation | Various 2D and 3D molecular descriptors are calculated for each compound in the dataset. | Constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. |
| 3. Model Development | A statistical method is used to build a mathematical equation linking the descriptors to the biological activity. | Genetic Algorithm-Multiple Linear Regression (GA-MLR), Partial Least Squares (PLS). nih.govaboutscience.eu |
| 4. Model Validation | The model's statistical significance and predictive ability are assessed using internal and external validation techniques. | Cross-validation (q²), correlation coefficient (r²), external test set prediction. |
| 5. Interpretation and Application | The validated model is used to understand the key structural features influencing activity and to predict the activity of new designs. | Identifying that polar groups at a specific position might increase selectivity. eurekaselect.com |
Mechanistic Biological Studies of 4,6 Dihydroxy 1h Indazole and Its Analogues
Enzyme Inhibition Mechanism Research
Indazole analogues have been identified as inhibitors of several key enzymes implicated in various disease pathways. Research into their mechanisms involves identifying specific enzyme targets, conducting kinetic studies to understand the nature of the inhibition, and using computational methods like molecular docking to visualize the interactions at the atomic level.
Investigation of Specific Enzyme Targets
The structural versatility of the indazole scaffold allows for its interaction with a diverse range of enzymes.
α-Glucosidase: Certain indazole-based thiadiazole and carbothioamide derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Studies have shown that these compounds can exhibit inhibitory potential comparable to or even exceeding that of the standard drug, acarbose, with IC50 values in the low micromolar range.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are enzymes in the kynurenine (B1673888) pathway that catabolize the essential amino acid L-tryptophan. Overexpression of IDO1 in tumor cells helps them evade the immune system. Indazole analogues have been investigated as inhibitors of these enzymes, representing a strategy for cancer immunotherapy.
Protein Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole scaffolds have been evaluated as potent inhibitors of various protein kinases, including VEGFR-2, JAK3, and ROCK1. These compounds typically function by competing with ATP for the binding site on the kinase.
DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial agents. A novel class of indazole derivatives has been discovered that acts as inhibitors of the GyrB subunit, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Kinetic Studies of Enzyme-Inhibitor Interactions
Kinetic studies are performed to determine the mode of enzyme inhibition, which can be competitive, non-competitive, or mixed. This information is vital for understanding how an inhibitor interacts with an enzyme and its substrate.
For instance, kinetic analysis of certain indazole derivatives targeting α-glucosidase revealed a non-competitive mode of inhibition. This indicates that the inhibitor does not bind to the active site where the substrate binds but to an allosteric site, reducing the enzyme's catalytic efficiency without affecting substrate binding. In contrast, studies on other enzyme targets, such as tyrosinase, have shown indazole analogues acting as competitive inhibitors, where the inhibitor directly competes with the substrate for the active site. Lineweaver-Burk plots are commonly used to visualize these kinetic behaviors and determine key parameters like the inhibition constant (Ki).
The table below summarizes the inhibitory activities and mechanisms of various indazole analogues against different enzymes.
| Enzyme Target | Indazole Analogue Class | IC50 Values | Mode of Inhibition |
| α-Glucosidase | N-hydrazinecarbothioamide substituted indazoles | 1.54 ± 0.02 µM to 4.89 ± 0.02 µM | Non-competitive |
| α-Amylase | Methyl 1H-indazole-4-carboxylate derivatives | 15.04 ± 0.05 µM to 76.70 ± 0.06 µM | Not specified |
| DNA Gyrase (GyrB) | Substituted indazoles | < 8 nM (for lead compounds) | ATP-competitive |
| IDO1 | 4,5-disubstituted 1,2,3-triazoles (analogue scaffold) | Low nanomolar range | Competitive |
Molecular Docking and Ligand-Enzyme Active Site Interaction Analysis
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (inhibitor) to its target protein. This analysis provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.
Protein Kinase Interactions: Docking studies of indazole derivatives with protein kinases like VEGFR-2 have identified key amino acid residues in the ATP-binding site that are crucial for inhibition. For example, specific analogues were shown to form hydrogen bonds with residues like Glu828 and Lys826, as well as π-π stacking interactions with aromatic residues like Trp827.
α-Glucosidase Interactions: In silico studies of indazole-based α-glucosidase inhibitors have helped to rationalize their binding modes within the enzyme's active site. Docking simulations revealed interactions with key residues such as ASP616, ARG600, and SER676, explaining the observed inhibitory potency.
DNA Gyrase Interactions: Structure-based drug design, guided by X-ray crystallography and molecular docking, was instrumental in optimizing indazole derivatives as GyrB inhibitors. These studies revealed that a bidentate hydrogen bond or salt bridge interaction with Arg144 is critical for potent inhibition.
Receptor Binding and Modulation Studies
In addition to inhibiting enzymes, indazole analogues are known to bind to and modulate the activity of various G-protein coupled receptors (GPCRs), including serotonin (B10506) and cannabinoid receptors.
Serotonin Receptor Agonism/Antagonism
The serotonin (5-HT) system is a major target for drugs treating neurological and psychiatric disorders. Indazole derivatives have been synthesized and evaluated for their affinity and activity at various 5-HT receptor subtypes.
5-HT1A and 5-HT2A Receptors: Studies on 3-aryl-indazole derivatives showed varying affinities for 5-HT1A and 5-HT2A receptors. The nature and position of substituents on the indazole ring significantly influence binding affinity and selectivity. For instance, compounds with a methyl group at the 5-position were more active at 5-HT1A receptors than those with halogens.
5-HT3 Receptors: Certain indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. One such compound, BRL 43694, proved to be an effective antiemetic agent.
5-HT2 Receptor Agonism: More recent research has explored indazole-ethanamines as potent 5-HT2 receptor agonists, acting as analogues of psychedelic tryptamines like 5-MeO-DMT. These studies highlight the importance of characterizing selectivity across all 5-HT2 subtypes to avoid off-target effects, such as potential cardiotoxicity linked to 5-HT2B agonism.
Cannabinoid Receptor Binding Affinities
Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists (SCRAs) that bind to and activate cannabinoid receptors CB1 and CB2. These receptors are involved in regulating a wide range of physiological processes.
CB1 and CB2 Receptor Binding: Many indazole derivatives have been reported to possess high binding affinity for both CB1 and CB2 receptors, often with Ki values in the nanomolar or even picomolar range. The (S)-enantiomers of these compounds generally exhibit enhanced potency at both receptors compared to the (R)-enantiomers.
Agonist Activity: These compounds typically act as full agonists at cannabinoid receptors. However, research has also focused on developing partial agonists, which may offer a better therapeutic profile with reduced psychiatric effects and a lower potential for tolerance development.
Peripheral Selectivity: To minimize central nervous system side effects associated with CB1 receptor activation, efforts have been made to design peripherally selective indazole analogues. One study identified a partial agonist, Compound 45, with an EC50 of ~150 nM at human CB1 and 35 nM at human CB2, which demonstrated less than 10% brain penetrance in mouse studies.
The following table presents binding affinity data for selected indazole analogues at cannabinoid receptors.
| Compound Name/Class | Receptor Target | Binding Affinity (Ki or EC50) | Functional Activity |
| Indazole-3-carboxamide (S-form) | CB1 | Ki = 78.4 nM | Modulator |
| ADB-BINACA | CB1 | EC50 = 6.36 nM | Agonist |
| Compound 45 | hCB1 | EC50 ≈ 150 nM | Partial Agonist |
| Compound 45 | hCB2 | EC50 = 35 nM | Partial Agonist |
| Tetrahydroindazole derivatives | CB1 | Not specified | Inverse Agonist |
Adrenergic Receptor Interaction Profiling
Direct studies profiling the interaction of 4,6-Dihydroxy-1H-indazole with adrenergic receptors (AR) are not extensively documented in publicly available literature. However, research on structurally related indazole analogues indicates potential interactions with these G-protein coupled receptors. For instance, modifications to the indazole core, such as the introduction of fluorine, have been shown to modulate binding affinity and selectivity at α2-adrenergic receptors. researchgate.net One study revealed that fluorination of certain 1-[(imidazolidin-2-yl)imino]-1H-indazole derivatives influenced their selectivity for α2-ARs over I1 imidazoline (B1206853) binding sites, with C-7 fluorination leading to compounds with notable hypotensive and bradycardic activities, characteristic effects of α2-AR agonism. researchgate.net This suggests that the substitution pattern on the indazole scaffold is a critical determinant for interaction with adrenergic receptors, though the specific profile of the 4,6-dihydroxy substitution pattern remains to be elucidated.
Cell-Based Mechanistic Pathway Investigations (In Vitro Models)
Indazole derivatives have been widely investigated for their ability to modulate critical cellular signaling pathways, particularly those involved in apoptosis and cell proliferation, such as the ERK1/2 pathway. nih.govnih.gov The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the mitogen-activated protein kinase (MAPK) cascade, which governs cellular processes like proliferation and survival. nih.gov Dysregulation of this pathway is common in cancer, making it a key therapeutic target. Certain indazole analogues have been developed as potent inhibitors of kinases within this pathway, demonstrating antitumor activity. nih.gov
A primary mechanism through which indazole compounds exert their anticancer effects is the induction of apoptosis. nih.govrsc.org Studies have shown that various analogues can trigger programmed cell death through multiple, distinct mechanisms. Some derivatives activate the intrinsic apoptotic pathway, characterized by the overexpression of cytochrome C. nih.gov Others function via the ROS-mitochondrial apoptotic pathway, leading to a loss of mitochondrial membrane potential and subsequent modulation of apoptosis-related proteins. rsc.org This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Furthermore, activation of the caspase cascade is a common outcome of treatment with bioactive indazole derivatives. researchgate.net Specific compounds have been shown to cause the downregulation and cleavage of procaspase-8 and procaspase-3, leading to an increase in their active, cleaved forms, which execute the apoptotic program. researchgate.net In some contexts, indazole-based compounds can also act as TRAIL sensitizers, enhancing the apoptosis-inducing effects of the tumor necrosis factor-related apoptosis-inducing ligand. nih.gov
The table below summarizes the observed effects of various indazole analogues on key proteins involved in apoptosis pathways.
| Indazole Analogue | Apoptotic Pathway/Protein Target | Observed Effect | Cell Line(s) |
| Substituted Indazole Derivative (2f) | Bax / Bcl-2 | Upregulation of Bax, Downregulation of Bcl-2 rsc.org | 4T1 (Breast Cancer) rsc.org |
| Substituted Indazole Derivative (2f) | Cleaved Caspase-3 | Upregulation rsc.org | 4T1 (Breast Cancer) rsc.org |
| 3-(Indol-2-yl) indazole (SMT-A07) | Procaspase-8 / Cleaved Caspase-8 | Downregulation and cleavage researchgate.net | HL60, NB4 (Leukemia) researchgate.net |
| 3-(Indol-2-yl) indazole (SMT-A07) | Procaspase-3 / Cleaved Caspase-3 | Downregulation and cleavage researchgate.net | HL60, NB4 (Leukemia) researchgate.net |
| Substituted Indazole Derivatives (6f, 6n, 6s) | Cytochrome C | Overexpression, activation of intrinsic pathway nih.gov | Human Cancer Cell Lines nih.gov |
| Novel Indazole-based Compounds | TRAIL-induced Apoptosis | Sensitization, enhancement of apoptosis nih.gov | Hepatocellular Carcinoma nih.gov |
The antiproliferative activity of indazole analogues is frequently linked to their ability to interfere with the cell cycle. The progression through the distinct phases of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govmdpi.com The G1 checkpoint, in particular, is controlled by the cyclin D/CDK4/6 complex. nih.gov Indazole-based compounds have been identified as inhibitors of key cell cycle regulators.
For example, certain potent antiproliferative indazole derivatives have demonstrated significant inhibitory activity against CDK2. nih.gov Inhibition of CDKs like CDK2 or CDK4/6 can lead to cell cycle arrest, typically in the G1 phase, preventing cells from entering the S phase and replicating their DNA. nih.govnih.gov This cytostatic arrest is a key mechanism for controlling neoplastic growth. nih.gov Furthermore, the induction of apoptosis by indazole compounds is often reflected in cell cycle analysis. Treatment with these agents can lead to a significant increase in the sub-G1 cell population, which is a hallmark of apoptotic cells undergoing DNA fragmentation. nih.gov
| Indazole Analogue | Cell Cycle Target/Effect | Observed Outcome |
| Potent Indazole Derivatives (6f, 6i, 6j, 6s) | CDK2 | Inhibitory Activity nih.gov |
| Novel Indazole-based Compounds | Sub-G1 Population | Significant increase upon co-treatment with TRAIL nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based inhibitors. Research has demonstrated that the nature and position of substituents on the indazole ring system profoundly influence the compound's interaction with its biological target. nih.govnih.govacs.org
For inhibitors targeting VEGFR-2, the electronic properties of substituents play a key role. The presence of electron-donating methoxy (B1213986) groups on an associated benzamide (B126) ring was found to enhance inhibitory activity, whereas hydrophobic groups like alkyl or halogen substituents led to a decrease in potency. nih.gov
In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), extensive SAR studies revealed specific requirements for various positions on the indazole core. acs.org
C4 Position : Methoxy or hydroxyl groups were the most potent substituents. acs.org
C5, C6, and C7 Positions : These positions showed low tolerance for bulky groups, with small substituents being preferred, particularly at the C6 position. acs.org
N1 Position : meta-substituted benzyl (B1604629) groups containing a specific amino-acyl moiety were identified as the most potent N1-substituents. acs.org
N3 Position : A 5-chlorothiophene-2-sulfonamide (B1586055) group was determined to be the most effective substituent at this position. acs.org
Similarly, for inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov
The following table summarizes key SAR findings for different indazole analogue series.
| Target Protein | Indazole Ring Position | Favorable Substituents | Unfavorable Substituents |
| VEGFR-2 | Appended Benzamide Ring | Methoxy groups nih.gov | Alkyl or Halogen groups nih.gov |
| CCR4 | C4 | Methoxy, Hydroxyl acs.org | - |
| CCR4 | C5, C6, C7 | Small groups (preferred at C6) acs.org | Bulky groups acs.org |
| CCR4 | N1 | meta-substituted benzyl with α-amino-3-[(methylamino)acyl] group acs.org | - |
| CCR4 | N3 | 5-chlorothiophene-2-sulfonamide acs.org | - |
| IDO1 | C4 and C6 | Specific (unspecified) substituent groups are crucial for activity nih.gov | - |
Bioisosteric replacement, the exchange of one atom or group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate the properties of a lead compound. cambridgemedchemconsulting.comdrughunter.com In the context of indazole analogues, this approach has been used to fine-tune biological activity and selectivity, with outcomes that are highly dependent on the specific target and the nature of the replacement. nih.govnih.gov
A study on 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway demonstrated the critical importance of the indazole core itself. nih.gov When the indazole ring was replaced with a bioisosteric pyrazolopyridine ring, a significant, approximately 10-fold loss of inhibitory activity against PI3Kα was observed. nih.gov This suggests that the specific topology and electronic features of the indazole nucleus are essential for optimal binding and inhibition of this particular kinase.
Conversely, the strategic introduction of a different heterocyclic ring as a bioisostere can lead to enhanced potency and selectivity. In the development of inhibitors for human monoamine oxidase B (hMAO B), a series of 5-substituted-1H-indazoles were designed. nih.gov The bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole (B8745197) ring resulted in the most potent and selective hMAO B inhibitor in the series. nih.gov Molecular docking simulations indicated that the increased flexibility of the 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the MAO B enzymatic cleft compared to its more rigid analogues. nih.gov This highlights how bioisosteric replacement can have profound mechanistic implications, altering not just physicochemical properties but also the conformational dynamics that govern ligand-target interactions.
| Original Scaffold/Group | Bioisosteric Replacement | Target Protein | Mechanistic Implication / Outcome |
| 3-ethynyl-1H-indazole | 3-ethynyl-pyrazolopyridine | PI3Kα | Detrimental to activity; 10-fold potency loss, indicating the indazole core is crucial for binding. nih.gov |
| 5-substituted-1H-indazole with amide linker | 5-substituted-1H-indazole with 1,2,4-oxadiazole linker | hMAO B | Improved potency and selectivity; enhanced molecular flexibility allows for better shape complementarity in the active site. nih.gov |
Advanced Materials Science and Other Non Pharmacological Applications of 4,6 Dihydroxy 1h Indazole
Polymer Chemistry and Functional Materials Development
The dihydroxy-substituted indazole scaffold shows considerable promise in the development of novel polymers and functional materials. This potential is largely extrapolated from research on catecholamines and, more specifically, on the isomer 5,6-dihydroxy-1H-indazole.
Mussel-Inspired Self-Polymerization Chemistry
Mussel-inspired chemistry has emerged as a versatile strategy for the development of advanced polymers and coatings. This approach mimics the adhesive proteins secreted by mussels, which are rich in 3,4-dihydroxyphenylalanine (DOPA), a catechol-containing amino acid. The catechol group is crucial for both adhesion and cross-linking, enabling mussels to adhere strongly to various wet surfaces.
Research has demonstrated that 5,6-dihydroxy-1H-indazole (DHI) can undergo self-polymerization through a similar mussel-inspired mechanism that is responsible for the formation of polydopamine (PDA). rsc.org This indicates that the class of catecholamine-exclusive chemistry can be expanded to include heterocyclic catechol derivatives for creating functional materials. rsc.org The polymerization process is typically initiated in an aqueous, slightly alkaline solution, where the dihydroxy groups oxidize to form reactive quinones. These quinones then undergo further reactions, leading to the formation of a polymer. While the polymerization kinetics of DHI are observed to be slower than that of dopamine (B1211576), the fundamental capability to form a polymer highlights the potential of dihydroxy-indazoles, including the 4,6-dihydroxy isomer, in this area. rsc.org
Copolymerization Strategies with Other Catecholamines (e.g., Dopamine)
A significant advancement in the application of dihydroxy-indazoles is their use in copolymerization with other catecholamines, such as dopamine. Studies on 5,6-dihydroxy-1H-indazole have shown that it can be compatibly copolymerized with dopamine under the same reaction conditions. rsc.org This allows for the creation of copolymer coatings with varying molar ratios of the two monomers.
The incorporation of the indazole moiety into the polydopamine structure can impart additional functionalities. For example, the pyrazole (B372694) ring of the indazole provides a permanent coordination site, which can enhance the binding of metal ions. rsc.org In one study, a copolymer of DHI and dopamine, with a 1:3 molar ratio, was found to form a structurally stable polymer coating. rsc.org This copolymer not only maintained the framework provided by the polydopamine but also exhibited enhanced colloidal stability and improved binding capacity for copper(II) ions due to the coordinating functionality of the pyrazole moieties. rsc.org Such copolymerization strategies open avenues for fabricating specialized materials, for instance, cargo carriers for biomedical applications that involve transition metals. rsc.org
Fabrication of Functional Coatings and Composites
The ability of dihydroxy-indazoles to form polymers and copolymers via mussel-inspired chemistry makes them excellent candidates for the fabrication of functional coatings and composites. Polydopamine and its derivatives are well-known for their ability to form thin, conformal coatings on a wide variety of substrates, including metals, ceramics, and polymers.
By analogy with 5,6-dihydroxy-1H-indazole, it is anticipated that 4,6-dihydroxy-1H-indazole could also be used to create versatile coatings. These coatings could serve multiple purposes, such as providing a reactive surface for further functionalization, enhancing biocompatibility, or improving the adhesion between different material layers. The copolymerization of this compound with dopamine or other monomers could allow for the fine-tuning of the coating's properties, such as its thickness, stability, and specific functionalities. For instance, the indazole component could be leveraged for its unique electronic properties or its ability to coordinate with metal ions, leading to the development of coatings for sensors, catalytic surfaces, or antimicrobial applications.
Application in Sensor Technologies
While direct applications of this compound in sensor technologies are not yet established, the inherent properties of the indazole ring system suggest its potential in this field. The aromatic structure and the presence of nitrogen heteroatoms make indazole derivatives electronically active and capable of participating in various intermolecular interactions.
The dihydroxy groups on the benzene (B151609) ring could act as redox-active centers, making the molecule sensitive to changes in the electrochemical environment. This could be exploited in the design of electrochemical sensors. Furthermore, the pyrazole portion of the indazole ring can act as a ligand for metal ions. This property could be harnessed to develop chemosensors for the detection of specific metal ions. Upon binding of a metal ion, a change in the optical or electronic properties of the indazole derivative, such as a shift in fluorescence or a change in conductivity, could be measured. The ability to form polymer coatings, as discussed previously, could also be advantageous for sensor fabrication, allowing for the simple immobilization of the sensing material onto an electrode or other transducer surface.
Research on Catalytic Applications
The potential for this compound in catalytic applications stems from the versatile chemistry of the indazole scaffold. Indazole derivatives can act as ligands for transition metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and the substituents on the indazole ring can be modified to tune the steric and electronic properties of the resulting metal complex.
The dihydroxy functionality of this compound could play a dual role. The hydroxyl groups could be directly involved in catalytic cycles, for example, through proton transfer steps. Alternatively, they could serve as anchoring points to immobilize the indazole-based catalyst onto a solid support, facilitating catalyst recovery and reuse. While specific catalytic applications of this compound have not been reported, the broader field of indazole-based ligands in catalysis suggests that this compound could be a valuable building block for the development of new catalytic systems.
Development as Corrosion Inhibitors (Theoretical Investigations)
The use of organic molecules as corrosion inhibitors for metals, particularly in acidic environments, is a well-established field. The effectiveness of these inhibitors often depends on their ability to adsorb onto the metal surface and form a protective layer. Indazole derivatives have been the subject of theoretical investigations for their potential as corrosion inhibitors. acs.org
Theoretical studies, often employing quantum chemical calculations, can predict the corrosion inhibition potential of a molecule by examining its electronic properties. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the dipole moment can provide insights into the molecule's ability to interact with a metal surface.
For this compound, several structural features suggest it could be an effective corrosion inhibitor:
Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons can facilitate adsorption onto the metal surface through donor-acceptor interactions.
Aromatic System: The planar aromatic rings can allow for strong adsorption on the metal surface through π-electron interactions.
Hydroxyl Groups: The hydroxyl groups can also participate in the adsorption process and may enhance the solubility of the compound in the corrosive medium.
Exploration in Optoelectronic Materials (e.g., OLEDs)
While direct research into the application of this compound in optoelectronic materials, such as organic light-emitting diodes (OLEDs), is not extensively documented in publicly available literature, the broader family of indazole derivatives has emerged as a promising scaffold for the development of novel functional materials in this field. The inherent aromaticity and tunable electronic properties of the indazole ring system make it an attractive platform for designing molecules with desirable photophysical characteristics, such as fluorescence and phosphorescence.
The exploration of functionalized indazoles in optoelectronics is driven by the need for new materials with high quantum yields, tunable emission colors, and good thermal and morphological stability. Research into various indazole derivatives has demonstrated their potential as emitters, hosts, and charge-transporting materials in OLEDs.
Detailed research findings on related indazole derivatives indicate that strategic functionalization of the indazole core can lead to materials with significant luminescent properties. For instance, the introduction of electron-donating and electron-accepting groups can create "push-pull" architectures that enhance intramolecular charge transfer, leading to strong fluorescence. One study on indazole-benzothiadiazole push-pull molecules reported high fluorescence quantum yields in solution (up to 0.96) and a notable increase in solid-state fluorescence quantum yield (from 0.01 to 0.37) upon methylation, which locks the molecule in a more fluorescent tautomeric form arkat-usa.org. This highlights the critical role of molecular structure and conformation in determining the solid-state emission properties, a key factor for OLED applications.
Furthermore, N-aryl-2H-indazoles have been identified as a new class of fluorophores. These compounds exhibit high extinction coefficients, which is a measure of how strongly a substance absorbs light at a given wavelength nih.gov. The ability to readily synthesize a variety of these derivatives allows for the fine-tuning of their fluorescent properties nih.gov.
In the realm of phosphorescent materials, which are crucial for achieving high efficiency in OLEDs, certain 3-ketoindazole derivatives have been shown to exhibit multi-colored phosphorescence at low temperatures. While room-temperature phosphorescence was not observed in the pure solid state, dispersing these molecules in a host matrix successfully produced phosphorescence in a variety of colors arkat-usa.org. This suggests that with appropriate molecular design and device architecture, indazole-based materials could be developed as phosphorescent emitters.
The potential of the indazole scaffold is not limited to emissive materials. The versatile chemistry of indazole allows for its incorporation into larger molecular structures, including coordination polymers. Studies on coordination polymers based on 1H-indazole-6-carboxylic acid and group 12 metals have shown that these materials can exhibit photoluminescence, with the emission properties being driven by ligand-centered π*←π transitions mdpi.comresearchgate.net.
While the specific contributions of the hydroxyl groups at the 4 and 6 positions of this compound to its potential optoelectronic properties have not been experimentally determined, it can be hypothesized that these electron-donating groups could influence the electronic structure and photophysical behavior of the molecule. They could potentially enhance the fluorescence quantum yield or be used as handles for further functionalization to tune the material's properties.
The following table summarizes the photophysical properties of some functionalized indazole derivatives, illustrating the potential of this class of compounds in optoelectronic applications.
| Indazole Derivative | Photophysical Property | Key Finding |
| Indazole-benzothiadiazole push-pull molecules | High fluorescence quantum yield | Quantum yields up to 0.96 in solution and 0.37 in the solid state were achieved. arkat-usa.org |
| N-aryl-2H-indazoles | New class of fluorophores | These compounds exhibit high extinction coefficients, comparable to widely used fluorophores. nih.gov |
| 3-Ketoindazole derivatives | Multi-colored phosphorescence | Showed blue, green, or red phosphorescence at 80 K. Room-temperature phosphorescence was achieved when dispersed in a host matrix. arkat-usa.org |
| 1H-indazole-6-carboxylic acid based coordination polymers | Photoluminescence | The emission is driven by ligand-centered π*←π transitions. mdpi.comresearchgate.net |
Future Research Directions and Unaddressed Challenges in 4,6 Dihydroxy 1h Indazole Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
Future research must focus on developing novel synthetic methodologies tailored for this specific molecule. Modern synthetic strategies that have shown promise for other indazole derivatives should be adapted and optimized. This includes:
Transition Metal-Catalyzed C-H Functionalization: Directing the cyclization and functionalization of precursors through C-H activation could provide a more atom-economical and efficient route, avoiding the need for pre-functionalized starting materials.
One-Pot and Domino Reactions: Designing a synthesis where multiple bond-forming events occur in a single reaction vessel would streamline the process, reduce waste, and likely improve yields.
Photocatalysis and Electrosynthesis: These methods can offer mild reaction conditions and unique reactivity pathways, potentially enabling selective transformations that are difficult to achieve with traditional thermal methods.
A significant hurdle will be controlling the regioselectivity, not only in the formation of the indazole core but also in subsequent functionalization reactions at the nitrogen atoms (N1 vs. N2) or the remaining C7 position on the benzene (B151609) ring.
| Potential Synthetic Strategy | Key Advantages | Unaddressed Challenges for 4,6-Dihydroxy-1H-indazole |
| Modified Jacobson Indazole Synthesis | Utilizes readily available precursors. | Harsh acidic conditions may be incompatible with hydroxyl groups; potential for low regioselectivity. |
| Palladium-Catalyzed Annulation | High functional group tolerance; good yields for other indazoles. | Precursor synthesis is required; catalyst sensitivity to unprotected hydroxyl groups needs to be investigated. |
| Copper-Catalyzed Ullmann-Type Cyclization | Effective for N-N bond formation. | Requires halogenated precursors; optimization needed to prevent catalyst poisoning and side reactions. |
| Metal-Free Cycloaddition | Avoids heavy metal contamination. | Limited substrate scope; applicability to electron-rich dihydroxy systems is unknown. |
Advanced Spectroscopic and Structural Analysis for Complex Systems and Intermediates
The definitive structural characterization of this compound is a foundational yet unaddressed task. The molecule exists in tautomeric forms (1H- and 2H-indazole), and the equilibrium between them is influenced by factors like solvent, temperature, and solid-state packing. The electron-donating hydroxyl groups can significantly impact this equilibrium compared to the parent indazole.
Future research should employ a suite of advanced analytical techniques to provide a complete structural picture:
X-ray Crystallography: Obtaining a single-crystal X-ray structure is crucial to definitively determine the solid-state conformation, identify the dominant tautomer, and map the intermolecular hydrogen-bonding networks facilitated by the hydroxyl and N-H groups.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential, more sophisticated methods are needed. Solid-state NMR (CP-MAS) can provide information about the structure in the solid phase, complementing crystallographic data. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be vital for unambiguous assignment of all proton and carbon signals, especially for derivatives and reaction intermediates.
Computational Spectroscopy: Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can predict NMR chemical shifts. Correlating these theoretical predictions with experimental data provides a powerful tool for structural validation and understanding the electronic effects of the hydroxyl substituents.
| Analytical Technique | Specific Information to be Gained | Current Challenge |
| Single-Crystal X-ray Diffraction | Unambiguous tautomer identification, bond lengths/angles, hydrogen bond patterns. | Growing suitable single crystals has not yet been reported. |
| Solid-State NMR | Characterization of the solid-state structure and tautomeric form. | Requires specialized equipment and expertise; no data currently exists. |
| 2D Solution NMR (HSQC, HMBC) | Definitive assignment of ¹H and ¹³C signals; structural elucidation of intermediates. | Lack of published, fully assigned spectra. |
| FT-IR & Raman Spectroscopy | Information on vibrational modes, particularly O-H and N-H stretching, and hydrogen bonding. | Detailed vibrational analysis and assignment are pending. |
Deeper Elucidaion of Mechanistic Pathways in Biological Systems through Advanced In Vitro Models
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for anti-cancer, anti-inflammatory, and other therapeutic activities. Derivatives of 4,6-disubstituted-1H-indazole have been explored as potential inhibitors of enzymes like IDO1 and TDO, which are relevant in cancer immunotherapy. However, the specific biological targets and mechanisms of action for this compound itself are completely unknown.
A significant future direction is the comprehensive biological evaluation of this compound. This requires moving beyond simple cytotoxicity assays to more sophisticated models that can elucidate its mechanism:
Kinase Panel Screening: Given that many indazole derivatives are kinase inhibitors, screening this compound against a broad panel of human kinases is a logical first step to identify potential molecular targets.
Advanced Cell Culture Models: Utilizing 3D cell cultures (spheroids) and organoids can provide more biologically relevant data on efficacy and mechanism compared to traditional 2D monolayer cultures. These models better mimic the in vivo microenvironment.
Cell-Based Mechanistic Assays: Once a potential target or pathway is identified, further investigation using techniques like Western blotting, qPCR, and flow cytometry will be necessary to confirm target engagement and understand the downstream cellular consequences, such as apoptosis induction or cell cycle arrest.
Expansion into Novel Material Science Applications with Tailored Properties
The application of this compound in material science is an entirely unexplored frontier. The molecule possesses several features that make it an attractive candidate for creating novel functional materials. The two hydroxyl groups and the pyrazole (B372694) N-H group are excellent sites for hydrogen bonding, coordination with metal ions, or covalent incorporation into larger structures.
Future research should be directed toward designing and synthesizing materials with tailored properties based on this indazole core:
Metal-Organic Frameworks (MOFs): The compound could serve as a multitopic organic linker to construct porous MOFs. The hydroxyl groups could coordinate with metal centers, and the indazole core would define the geometry and chemical environment of the resulting pores. Such materials could have applications in gas storage, separation, or catalysis.
Specialty Polymers: It could be used as a monomer in the synthesis of novel polyamides, polyesters, or polyurethanes. The rigid, aromatic indazole unit would likely impart high thermal stability and specific optoelectronic properties to the resulting polymer.
Organic Electronics: The electron-rich, aromatic system suggests potential for applications in organic electronics. Research is needed to characterize its photophysical properties (absorption, emission) and to evaluate its performance as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Computational Design and Predictive Modeling for Enhanced Interactions and Reactivity
Computational chemistry offers a powerful, predictive approach to accelerate the exploration of this compound's potential before engaging in extensive lab work. The primary challenge is the lack of experimental data for model validation. Therefore, future research in this area must build foundational models and use them to guide experimental efforts.
Key computational directions include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity (e.g., sites susceptible to electrophilic or nucleophilic attack), and model its spectroscopic properties (NMR, IR) to aid in characterization.
Molecular Docking: To explore its biological potential, docking simulations can predict the binding modes and affinities of this compound within the active sites of various enzymes, such as kinases or cyclooxygenases. This can help prioritize targets for in vitro screening.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, both in solution and when bound to a biological target. This can help assess the stability of predicted binding poses from docking and understand the role of flexibility in molecular recognition.
| Computational Method | Predicted Properties/Insights | Future Application |
| Density Functional Theory (DFT) | Tautomer stability, reaction energetics, electronic properties, NMR/IR spectra. | Guiding synthetic route development; aiding structural characterization. |
| Molecular Docking | Binding affinity and pose with biological targets (e.g., enzymes). | Prioritizing compounds for biological screening; designing new derivatives. |
| Molecular Dynamics (MD) | Conformational flexibility, stability of ligand-protein complexes, solvent interactions. | Refining docking results; understanding the physical basis of binding. |
Sustainability and Environmental Aspects in Indazole Synthesis and Application
As with all chemical research, advancing the chemistry of this compound must be done with sustainability in mind. Traditional heterocyclic syntheses often rely on stoichiometric, hazardous reagents, and volatile organic solvents. A key challenge is to develop synthetic protocols that align with the principles of green chemistry.
Future research must prioritize the following:
Green Solvents: Investigating the use of more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids in the synthesis of the target molecule.
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems (e.g., organocatalysis, nanocatalysis, or biocatalysis) to reduce waste and improve atom economy.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption compared to conventional heating.
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for 4,6-Dihydroxy-1H-indazole, and how can purity be validated?
- Methodological Answer : Synthesis often involves cyclization reactions of substituted precursors under controlled conditions. For example, similar indazole derivatives are synthesized using sodium hydride or cesium carbonate as bases in polar aprotic solvents like DMF or THF at elevated temperatures (80–120°C) under inert atmospheres . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires HPLC (C18 columns, UV detection) coupled with mass spectrometry (MS) for molecular confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6 or CDCl3) identify hydroxyl and aromatic proton environments. For example, hydroxyl protons typically appear downfield (δ 9–12 ppm) .
- IR Spectroscopy : Confirms hydroxyl (-OH) stretching (3200–3600 cm) and aromatic C=C/C=N vibrations (1400–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture and light. Solubility in DMSO or ethanol (10–50 mM stock solutions) is preferred for biological assays. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) model electron distribution and reactivity. Key parameters include HOMO-LUMO gaps (indicating redox behavior) and Mulliken charges (identifying nucleophilic/electrophilic sites). Validation against experimental UV-Vis spectra ensures accuracy .
Q. What strategies resolve contradictions in reported biological activities of indazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at C4/C6) to isolate contributing factors. For example, bromo-substituted analogs show enhanced kinase inhibition due to increased electrophilicity .
- Dose-Response Curves : Use Hill slopes and EC values to quantify potency discrepancies .
Q. How can computational methods guide the design of this compound analogs with improved bioavailability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to optimize hydrogen-bonding and hydrophobic interactions. For example, hydroxyl groups at C4/C6 enhance solubility but may reduce membrane permeability .
Q. What advanced analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Detects sub-ppm impurities using selective ion monitoring (SIM) modes.
- X-ray Diffraction (XRD) : Confirms crystalline purity and polymorphic forms.
- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% theoretical) .
Q. How does the compound’s reactivity under oxidative stress inform its environmental fate?
- Methodological Answer :
- Degradation Studies : Expose to UV/HO systems and monitor byproducts via GC-MS. Hydroxyl radicals preferentially attack electron-rich aromatic rings, forming quinone-like intermediates .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC values and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
